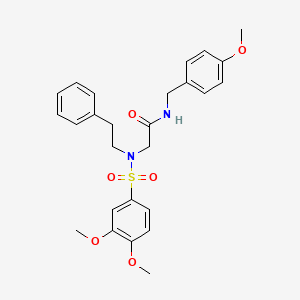
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide, also known as DBeQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DBeQ belongs to the class of compounds known as sulfonamides, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide involves the inhibition of the activity of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins, which can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of proteasome activity, the induction of apoptosis, and the inhibition of inflammatory pathways. In addition, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been shown to have neuroprotective effects by inhibiting the aggregation of misfolded proteins and promoting the survival of neurons.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide in lab experiments include its availability, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. However, the limitations of using 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide in lab experiments include its potential toxicity and its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide, including the identification of its specific targets and the development of more potent and selective analogs. In addition, the therapeutic potential of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases, needs to be further explored in preclinical and clinical studies. Finally, the potential side effects and toxicity of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide need to be carefully evaluated to ensure its safety for human use.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide involves the reaction of 4-methoxybenzylamine with 2-(3,4-dimethoxyphenyl)ethylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with N-(2-acetoxyethyl)acetamide to yield 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide. The synthesis of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been reported in several scientific publications, and the compound is commercially available for research purposes.
Scientific Research Applications
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in cancer progression. In neurodegenerative disorders, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been studied for its potential neuroprotective effects by inhibiting the aggregation of misfolded proteins, such as amyloid beta and tau, which are associated with Alzheimer's disease and other neurodegenerative disorders. In inflammatory diseases, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been shown to inhibit the activation of inflammatory pathways, such as the NF-κB pathway, which is involved in the pathogenesis of various inflammatory diseases.
properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6S/c1-32-22-11-9-21(10-12-22)18-27-26(29)19-28(16-15-20-7-5-4-6-8-20)35(30,31)23-13-14-24(33-2)25(17-23)34-3/h4-14,17H,15-16,18-19H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEPYXDCFDQPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


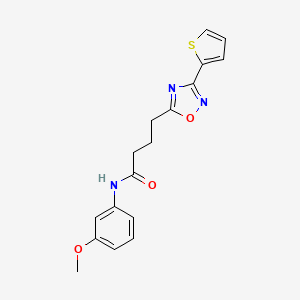

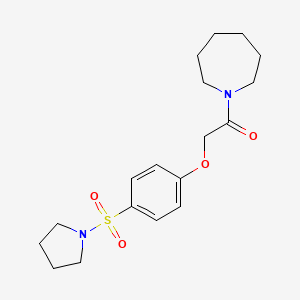

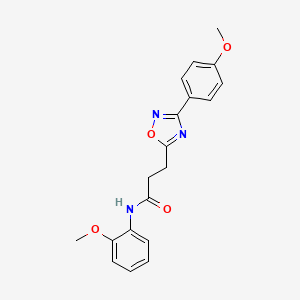


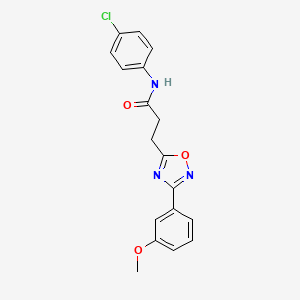
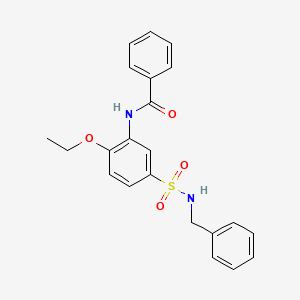

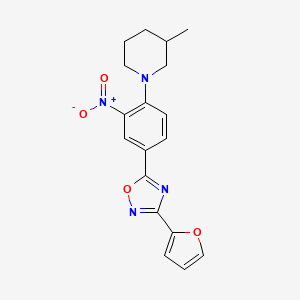

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)